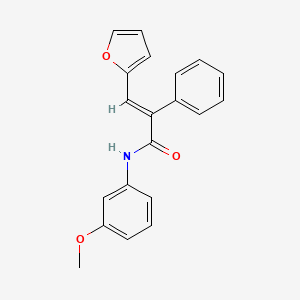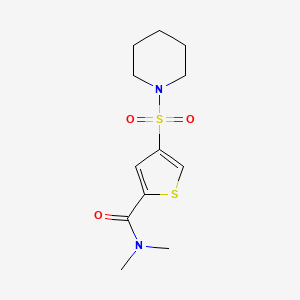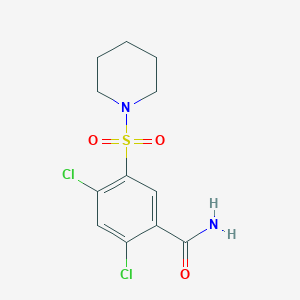
3-(2-furyl)-N-(3-methoxyphenyl)-2-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-N-(3-methoxyphenyl)-2-phenylacrylamide, commonly known as FMPA, is a synthetic compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of FMPA is not yet fully understood. However, it is believed that FMPA exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. FMPA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FMPA has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins, and reduce the activity of certain enzymes, such as COX-2. FMPA has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth. In addition, FMPA has been shown to have analgesic and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
FMPA has several advantages for lab experiments. It is a relatively easy compound to synthesize, and its purity can be easily confirmed through recrystallization. FMPA has also been extensively studied, making it a well-understood compound in scientific research. However, one limitation of FMPA is its potential toxicity, which must be carefully considered when conducting experiments.
Future Directions
There are several future directions for the study of FMPA. One potential direction is to further investigate its potential as a photosensitizer in photodynamic therapy. Another direction is to explore its potential as a treatment for various inflammatory disorders, such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of FMPA and its potential applications in medicinal chemistry and pharmacology.
Conclusion:
In conclusion, FMPA is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its synthesis method is relatively straightforward, and it has been extensively studied for its potential applications in inhibiting the growth of cancer cells, reducing inflammation, and inducing apoptosis. FMPA has several advantages for lab experiments, but its potential toxicity must be carefully considered. There are several future directions for the study of FMPA, including its potential as a photosensitizer and a treatment for various inflammatory disorders.
Synthesis Methods
The synthesis of FMPA involves the reaction of furfurylamine, 3-methoxybenzaldehyde, and phenylacetic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure FMPA. The synthesis of FMPA is a relatively straightforward process, making it an attractive compound for scientific research.
Scientific Research Applications
FMPA has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has shown promising results in inhibiting the growth of cancer cells in vitro. FMPA has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders. In addition, FMPA has been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(3-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-23-17-10-5-9-16(13-17)21-20(22)19(14-18-11-6-12-24-18)15-7-3-2-4-8-15/h2-14H,1H3,(H,21,22)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJLWRXNOUCWBP-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-methoxy-2H-chromen-3-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4986178.png)
![2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B4986181.png)
![N-[4-(aminocarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B4986185.png)
![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986192.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4986200.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4986203.png)


![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986222.png)
![N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4986229.png)
![ethyl 5-(aminocarbonyl)-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4986231.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B4986243.png)
![2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4986249.png)